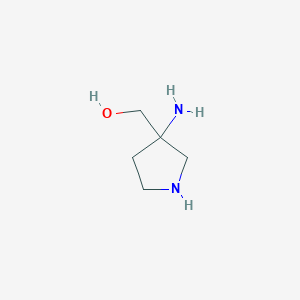

(3-Aminopyrrolidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Aminopyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C5H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(3-Aminopyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

(3-Aminopyrrolidin-3-yl)methanol serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow it to interact with biological targets, making it a valuable candidate for developing new therapeutic agents. Research has shown that compounds derived from this compound can exhibit activity against specific enzymes and receptors, which is crucial for drug efficacy.

Case Study: Enzyme Inhibition

A study investigated the potential of this compound derivatives as enzyme inhibitors. The results indicated that these derivatives could effectively modulate enzyme activity, suggesting their utility in treating diseases where enzyme regulation is critical.

Biological Applications

Biochemical Pathways

The compound has been utilized in studies examining its effects on various biochemical pathways. Its ability to bind to specific receptors or enzymes allows researchers to explore its role in cellular functions and disease mechanisms. For instance, this compound has been shown to influence signaling pathways related to neurodegenerative diseases, highlighting its potential therapeutic applications.

Interaction Studies

Research focusing on the interactions between this compound and protein targets has revealed insights into its mechanism of action. These studies are essential for understanding how modifications to the compound can enhance its biological activity, paving the way for novel drug designs.

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound acts as a versatile building block for constructing more complex molecular architectures. It can undergo various chemical reactions such as alkylation, acylation, and oxidation, facilitating the synthesis of diverse compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Alkyl halides |

| Acylation | Formation of amides | Acyl chlorides |

| Oxidation | Conversion to ketones or aldehydes | Potassium permanganate |

| Reduction | Conversion of carbonyls to alcohols | Lithium aluminum hydride |

Material Science

Polymer Synthesis

The compound's hydroxymethyl group allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and thermal stability. Research indicates that polymers derived from this compound exhibit improved mechanical properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of (3-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.

Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties.

Prolinol: A hydroxylated derivative of pyrrolidine with distinct biological activities.

Uniqueness

(3-Aminopyrrolidin-3-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Actividad Biológica

(3-Aminopyrrolidin-3-yl)methanol, a derivative of pyrrolidine, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C5H12N2O

- Molecular Weight : 116.16 g/mol

- CAS Number : 125033-01-4

The compound features a pyrrolidine ring with an amino and a hydroxymethyl group, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis .

Neurological Applications

Given its ability to penetrate the central nervous system (CNS), this compound is being investigated for its potential use in treating neurological disorders. Its action as a modulator of neurotransmitter systems may offer therapeutic benefits in conditions such as neuropathic pain and depression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It has been shown to interact with receptors that play critical roles in pain perception and inflammation .

- Gene Expression Regulation : By modulating transcription factors, it can influence gene expression related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. The minimal inhibitory concentrations (MICs) were determined, revealing potent activity against resistant strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 7a | S. aureus | <0.03125 |

| 7b | E. faecalis | <0.125 |

| 7c | Klebsiella pneumoniae | 1 |

Study 2: Anticancer Activity

In another investigation, this compound was tested on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Development of Novel Derivatives : Modifying the structure to enhance potency and selectivity for specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for various applications.

- Exploration of Combination Therapies : Investigating its use in combination with other therapeutic agents to improve treatment outcomes for resistant infections or cancer.

Propiedades

IUPAC Name |

(3-aminopyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5(4-8)1-2-7-3-5/h7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSUDIUJLTYEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.